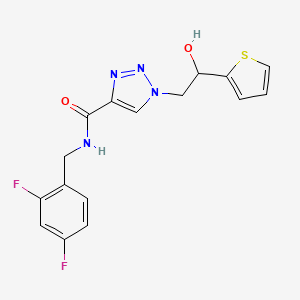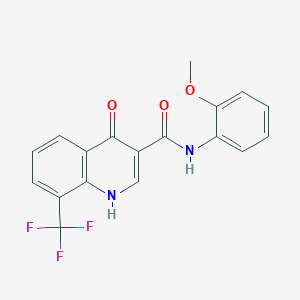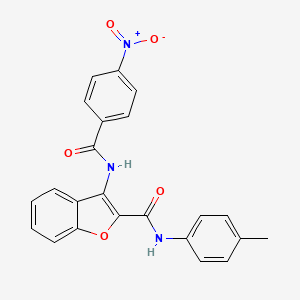![molecular formula C17H15FN2O3 B2614041 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034251-15-3](/img/structure/B2614041.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a bifuran ring system and a fluorobenzyl group attached to a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of the bifuran ring system: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine or other nucleophile.
Urea formation: The final step involves the reaction of the bifuran and fluorobenzyl intermediates with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran ring system can be oxidized to form quinone-like structures.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The bifuran ring system and fluorobenzyl group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-([2,3’-Bifuran]-5-ylmethyl)-3-benzylurea: Lacks the fluorine atom, which may affect its biological activity.
1-(Furan-2-ylmethyl)-3-(4-fluorobenzyl)urea: Contains a single furan ring, which may influence its chemical reactivity and biological properties.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of both the bifuran ring system and the fluorobenzyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOGTJAGIYCCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[4-(2,5-dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2613964.png)


![3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613970.png)


![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2613980.png)

